![molecular formula C20H22N4O3 B2365793 N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide CAS No. 1285540-30-8](/img/structure/B2365793.png)
N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule. The pentyloxy group is an alkyl chain attached to an oxygen atom, which could provide some flexibility to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The pyrazole ring can also participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pentyloxy group could make the compound more hydrophobic, or water-repelling .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide”, also known as “N-[(E)-furan-2-ylmethylideneamino]-3-(4-pentoxyphenyl)-1H-pyrazole-5-carboxamide”.
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, making it effective against a range of gram-positive and gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antimicrobial resistance.
Anticancer Properties
Research has indicated that this compound can inhibit the growth of certain cancer cells. It works by interfering with cell proliferation pathways and inducing apoptosis (programmed cell death) in malignant cells . This property is particularly valuable in the development of new chemotherapeutic agents.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Enzyme Inhibition
This compound has been found to inhibit specific enzymes, such as protein tyrosine kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can potentially be used to treat diseases that involve abnormal cell signaling, such as certain cancers and autoimmune diseases.
Antioxidant Activity
The compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and protecting cells from oxidative stress . This property is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Antithrombotic Potential
Studies have shown that this compound can inhibit platelet aggregation, which is a key process in the formation of blood clots . This antithrombotic potential makes it a promising candidate for developing drugs to prevent and treat thrombotic disorders, such as stroke and myocardial infarction.
Antiviral Activity
Preliminary research suggests that this compound may have antiviral properties. It can interfere with the replication of certain viruses, making it a potential candidate for antiviral drug development . This is particularly relevant in the context of emerging viral infections and pandemics.
Neuroprotective Effects
The compound has shown neuroprotective effects in various studies. It can protect neurons from damage caused by oxidative stress and inflammation . This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(4-pentoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-3-4-11-26-16-9-7-15(8-10-16)18-13-19(23-22-18)20(25)24-21-14-17-6-5-12-27-17/h5-10,12-14H,2-4,11H2,1H3,(H,22,23)(H,24,25)/b21-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCUHEHVBSICKQ-KGENOOAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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